

solubility of 2-chloro-5-methoxynicotinic acid in organic solvents

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Compound of Interest

Compound Name: 2-Chloro-5-methoxynicotinic acid

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An In-depth Technical Guide to the Solubility of **2-chloro-5-methoxynicotinic acid** in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from formulation design to bioavailability. This guide provides a comprehensive technical overview of the solubility of **2-chloro-5-methoxynicotinic acid**. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document synthesizes information from structurally similar molecules to provide a predictive solubility profile. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers to determine precise solubility parameters in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of this compound.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an API like **2-chloro-5-methoxynicotinic acid**, its solubility profile in various organic solvents is a pivotal piece of information. It dictates the feasibility of its use in different dosage forms, influences purification strategies, and is a key factor in predicting its in vivo performance.^[1] A thorough understanding of an API's solubility is,

therefore, not just an academic exercise but a fundamental requirement for successful drug development.[2]

Physicochemical Profile of 2-chloro-5-methoxynicotinic acid

To understand the solubility of **2-chloro-5-methoxynicotinic acid**, it is essential to first consider its molecular structure and key physicochemical properties.

- Chemical Structure:

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Caption: Molecular structure of **2-chloro-5-methoxynicotinic acid**.

- Key Properties (and those of close structural analogs):

Property	Value/Information	Source
IUPAC Name	2-chloro-5-methoxypyridine-3-carboxylic acid	
CAS Number	74650-71-8	[3] [4]
Molecular Formula	C7H6ClNO2	[5]
Molecular Weight	171.58 g/mol	[5]
Physical Form	Expected to be a solid at room temperature.	
pKa	Not explicitly found, but the carboxylic acid group suggests acidic properties. The pyridine nitrogen can also be protonated.	
LogP	Not explicitly found, but the presence of a chloro and methoxy group suggests it is more lipophilic than the parent nicotinic acid.	

Theoretical Framework for Solubility

The solubility of **2-chloro-5-methoxynicotinic acid** is governed by the interplay of its functional groups with the solvent. The principle of "like dissolves like" is a useful starting point. [\[6\]](#)

- Carboxylic Acid Group: This polar group can engage in hydrogen bonding, both as a donor (from the hydroxyl proton) and an acceptor (at the carbonyl and hydroxyl oxygens). This suggests solubility in protic and polar aprotic solvents.
- Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. The aromatic ring itself can participate in π - π stacking interactions.

- Chloro Group: The electronegative chlorine atom introduces a dipole moment and can participate in dipole-dipole interactions.
- Methoxy Group: The ether oxygen is a hydrogen bond acceptor, and the methyl group adds some lipophilicity.

The overall solubility will be a balance of these competing factors. In organic solvents, **2-chloro-5-methoxynicotinic acid** is expected to exist predominantly in its neutral (non-

zwitterionic) form.[\[7\]](#)

Predicted Solubility Profile in Common Organic Solvents

While specific quantitative data for **2-chloro-5-methoxynicotinic acid** is scarce, we can infer its likely solubility based on data for related compounds such as nicotinic acid, 2-chloronicotinic acid, and 2-chloro-5-methylnicotinic acid.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	High	The carboxylic acid group can form strong hydrogen bonds with the solvent's hydroxyl group. Nicotinic acid itself is soluble in ethanol.[9][11]
Polar Aprotic	Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile	High to Moderate	These solvents are excellent hydrogen bond acceptors. DMSO is an exceptional solvent for nicotinic acid.[9] 2-chloro-5-methylnicotinic acid is noted to be soluble in DMF.[8]
Ethers	Tetrahydrofuran (THF), Diethyl Ether	Moderate to Low	THF is a better solvent than diethyl ether due to its higher polarity. The parent nicotinic acid has low solubility in diethyl ether.[9]
Ketones	Acetone	Moderate	Acetone can act as a hydrogen bond acceptor. Nicotinic acid is soluble in acetone.[9]

Halogenated	Dichloromethane (DCM), Chloroform	Low	These solvents are non-polar and cannot effectively solvate the polar carboxylic acid group.
Non-polar	Toluene, Hexanes	Very Low	The overall polarity of the molecule is too high for significant solubility in non-polar solvents. 2-chloronicotinic acid has some reported solubility in toluene. [10]

Experimental Determination of Equilibrium Solubility

To obtain definitive solubility data, experimental determination is essential. The "shake-flask" method is a widely accepted approach for determining equilibrium solubility.[\[12\]](#)

Shake-Flask Method: A Step-by-Step Protocol

This method measures the thermodynamic solubility, which is the saturation point of a solution at equilibrium.[\[2\]](#)

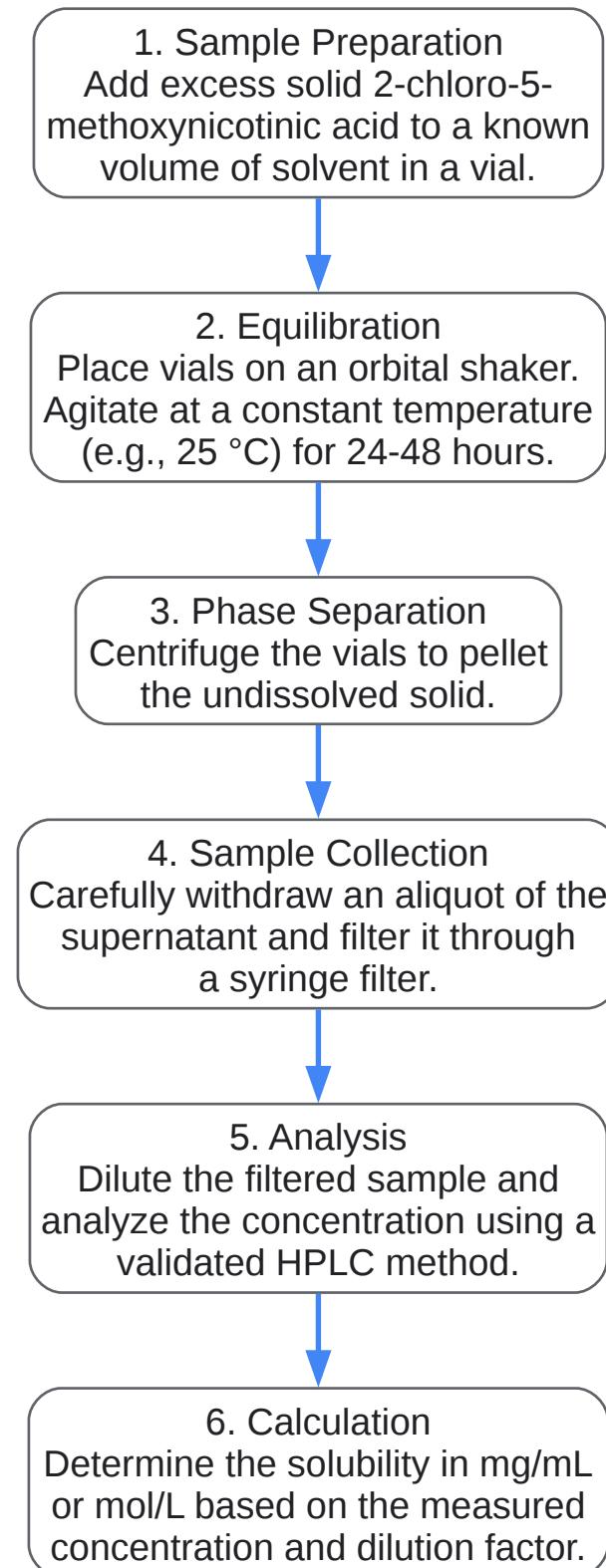
Principle: An excess of the solid compound is agitated in the solvent of choice for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined.

Materials and Equipment:

- **2-chloro-5-methoxynicotinic acid** (solid)
- Selected organic solvents (high purity)

- Vials with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow Diagram:

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Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination.

Detailed Procedure:

- Preparation: Add an excess amount of solid **2-chloro-5-methoxynicotinic acid** to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.[12]
- Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[12]
- Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For a more complete separation, centrifuge the vials.
- Sampling: Carefully withdraw a known volume of the clear supernatant. To remove any remaining solid particles, pass the supernatant through a syringe filter (chemically compatible with the solvent).
- Quantification: Prepare a series of dilutions of the filtered sample. Analyze the concentration of **2-chloro-5-methoxynicotinic acid** in the diluted samples using a validated analytical method, typically HPLC-UV. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
- Calculation: Calculate the solubility using the measured concentration, taking into account any dilution factors.

Alternative Method: UV/Vis Spectrophotometry

For a more rapid, high-throughput screening, UV/Vis spectrophotometry can be employed, provided the compound has a suitable chromophore and does not degrade in the solvent.

Methodology:

- Determine λ_{max} : Record the UV/Vis spectrum of a dilute solution of **2-chloro-5-methoxynicotinic acid** in the chosen solvent to identify the wavelength of maximum absorbance (λ_{max}).

- Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λ_{max} to generate a calibration curve according to the Beer-Lambert law.
- Analyze Saturated Solution: Prepare a saturated solution as described in the shake-flask method (steps 1-4).
- Measure and Calculate: Dilute the filtered supernatant to fall within the linear range of the calibration curve, measure its absorbance, and calculate the concentration.

Critical Factors Influencing Solubility Measurements

- Temperature: Solubility is temperature-dependent. Therefore, maintaining a constant and recorded temperature during the experiment is critical.
- Solid-State Properties: The crystalline form (polymorph) of the API can significantly impact its solubility.^[2] It is good practice to characterize the solid form before and after the solubility experiment (e.g., using XRPD) to check for any phase transitions.^[12]
- pH (for aqueous solutions): While this guide focuses on organic solvents, if aqueous or buffered organic systems are used, the pH will have a profound effect on the solubility of this acidic compound.
- Purity of Compound and Solvent: The use of high-purity API and solvents is essential for accurate and reproducible results.

Conclusion

While direct quantitative solubility data for **2-chloro-5-methoxynicotinic acid** in organic solvents is not readily available in the public domain, a strong predictive understanding can be formulated based on its molecular structure and the known solubility of its analogs. It is anticipated to have good solubility in polar protic and aprotic solvents and limited solubility in non-polar solvents. For definitive data, the shake-flask method provides a reliable and robust means of determining its equilibrium solubility. This information is indispensable for the rational design of formulations and purification processes in the development of new pharmaceutical products.

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